molecular formula C32H30N4O3 B2653616 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-18-1

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

Cat. No. B2653616
M. Wt: 518.617
InChI Key: AONVOZHHRCILMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .


Synthesis Analysis

The synthesis of this compound involves the use of the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The specific details of the synthesis process are not available in the retrieved sources.


Molecular Structure Analysis

The substituted piperazine ring in this compound adopts a chair conformation . The dihedral angle between the mean planes of the aromatic rings is 71.61 (8)° .

Scientific Research Applications

Docking Studies on Synthesized Derivatives for Breast Cancer

Research on chromeno[4,3-b]pyridine derivatives, which are structurally related to the compound of interest, has indicated potential applications in the treatment of breast cancer. Molecular docking studies and binding energy analyses suggest that specific derivatives show high activity toward breast cancer cell lines, highlighting the significance of the oxolone moiety for good interaction. The anticancer activities of these synthesized compounds were studied, offering insights into their potential therapeutic applications (Ghada E. Abd El Ghani et al., 2022).

Microbial Studies of New Pyridine Derivatives

Further investigations into pyridine derivatives, including those structurally related to the compound , have explored their antibacterial and antifungal activities. These studies suggest a broad application in combating microbial infections, with synthesized compounds showing varied degrees of antimicrobial effectiveness (N. Patel & S. N. Agravat, 2007).

Synthesis of Heterocycles in Pharmaceutical Chemistry

Research into naphthoand benzopyranopyrimidines, which share a core structural similarity with the compound , reveals their importance in pharmaceutical chemistry due to antibacterial, fungicidal activity, and other biological properties. These studies provide a novel method for synthesizing such compounds, potentially opening up new avenues for drug development and the study of biological mechanisms (V. A. Osyanin et al., 2014).

Antimicrobial Activity of Chromeno[2,3-d]Pyrimidinones

A series of compounds including benzo[d]imidazolyl chromeno[2,3-d]pyrimidnones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are crucial for identifying new compounds with potential for treating infections and diseases caused by oxidative stress (Anisetti Ravindernath et al., 2013).

Heterocyclic Synthesis with Activated Nitriles

Research into the synthesis of heterocyclic compounds using activated nitriles has led to the development of various polyfunctionally substituted heterocycles, including pyrimidines and chromeno derivatives. Such synthetic strategies are essential for creating new molecules with potential applications in medicinal chemistry and drug discovery (M. Elian et al., 2014).

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4O3/c1-22-20-27(34-30-25-14-8-9-15-26(25)39-32(38)29(22)30)33-28(37)21-35-16-18-36(19-17-35)31(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,31H,16-19,21H2,1H3,(H,33,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONVOZHHRCILMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

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